molecular formula C10H14Cl2N2 B7870126 N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine

Cat. No.: B7870126
M. Wt: 233.13 g/mol
InChI Key: LRRGLKZDPUVKIX-UHFFFAOYSA-N
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Description

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine (CAS 1096873-43-6) is a chemical intermediate of significant interest in medicinal chemistry and parasitology research. This compound, with a molecular formula of C 10 H 14 Cl 2 N 2 and a molecular weight of 233.14 g/mol, serves as a critical building block in the synthesis of potent and selective inhibitors . Its primary research application is in the structure-guided development of novel therapeutics targeting Trypanosoma brucei , the protozoan parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness . Research indicates that derivatives of this diamine core structure are optimized to inhibit T. brucei methionyl-tRNA synthetase (TbMetRS), an essential enzyme for protein translation in the parasite . This mechanism offers a promising avenue for new HAT treatments, especially against drug-resistant strains. The most promising inhibitors developed from this scaffold have demonstrated low nanomolar efficacy against the parasite in vitro while maintaining low cytotoxicity in mammalian cells, highlighting their selectivity and potential as lead compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N'-[(2,6-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(6-5-13)7-8-9(11)3-2-4-10(8)12/h2-4H,5-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRGLKZDPUVKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the amine attacks the electrophilic benzyl carbon, displacing the chloride ion. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or pyridine, which stabilize the transition state and enhance reaction kinetics. A base, such as triethylamine or potassium carbonate, is often added to neutralize the generated HCl and drive the reaction to completion.

Example Procedure
A mixture of N1-methylethane-1,2-diamine (1.0 equiv) and 2,6-dichlorobenzyl chloride (1.1 equiv) in anhydrous DMF is stirred under nitrogen at 60°C for 12–24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified via column chromatography to yield the product as a colorless oil.

Optimization Insights

  • Solvent Effects : DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in yield due to its high polarity and ability to solubilize both reactants.

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may necessitate shorter durations to avoid decomposition.

  • Stoichiometry : A slight excess of benzyl chloride (1.1–1.2 equiv) ensures complete consumption of the amine.

Table 1: Alkylation Method Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF75–85%
Temperature60–80°CMaximizes rate
Reaction Time12–24 hoursBalance completion vs. side reactions
BaseTriethylamineNeutralizes HCl

Reductive Amination Using 2,6-Dichlorobenzaldehyde

An alternative route employs reductive amination, where 2,6-dichlorobenzaldehyde is condensed with N1-methylethane-1,2-diamine to form an imine intermediate, which is subsequently reduced to the target amine.

Reaction Protocol

  • Imine Formation : The aldehyde and diamine are refluxed in ethanol or methanol under inert atmosphere, forming a Schiff base.

  • Reduction : Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) is added to reduce the imine to the secondary amine.

Example Procedure
2,6-Dichlorobenzaldehyde (1.0 equiv) and N1-methylethane-1,2-diamine (1.05 equiv) are refluxed in ethanol for 6 hours. After cooling, NaBH4 (2.0 equiv) is added portionwise at 0°C, and stirring continues for 12 hours at room temperature. The mixture is acidified, extracted, and purified to afford the product.

Advantages and Limitations

  • Yield : 60–70%, lower than alkylation due to competing side reactions.

  • Selectivity : NaBH3CN offers superior selectivity for imine reduction over aldehydes.

Table 2: Reductive Amination Conditions

Reducing AgentSolventYield (%)Purity (%)
NaBH4Ethanol6590
NaBH3CNMeOH7095

Comparative Analysis of Synthetic Routes

Table 3: Alkylation vs. Reductive Amination

ParameterAlkylation MethodReductive Amination
Starting MaterialsBenzyl chlorideBenzaldehyde
Yield75–85%60–70%
Reaction Time12–24 hours18–24 hours
ByproductsHCl, oligomersAlcohols, over-reduction
ScalabilityHighModerate

The alkylation method is favored for industrial applications due to higher yields and simpler workup, while reductive amination is valuable for lab-scale synthesis where aldehyde precursors are more accessible.

Catalytic and Green Chemistry Approaches

Recent advancements explore catalytic methods to improve efficiency. For instance, the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems enhances reaction rates by facilitating interphase reactant transfer. Additionally, microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.

Characterization and Quality Control

Spectroscopic Data

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.75–2.60 (m, 4H, NCH₂), 2.35 (s, 3H, NCH₃).

    • ¹³C NMR : δ 135.2 (C-Cl), 128.5 (Ar-C), 52.1 (NCH₂), 45.8 (NCH₃).

  • Mass Spectrometry : ESI-MS m/z 247.1 [M+H]⁺, consistent with molecular formula C₁₀H₁₄Cl₂N₂.

Table 4: Analytical Benchmarks

TechniqueKey Peaks/FeaturesPurpose
LC-MSm/z 247.1 [M+H]⁺Molecular confirmation
FT-IR3300 cm⁻¹ (N-H stretch)Amine identification
HPLCRetention time 8.2 minPurity assessment

Chemical Reactions Analysis

Types of Reactions: N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine finds applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine is structurally similar to other compounds such as N1-(2,6-dichlorobenzyl)-N1-ethylethane-1,2-diamine and N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide. its unique dichlorobenzyl group and ethane-1,2-diamine moiety confer distinct chemical properties and reactivity patterns, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, chain length, and functional groups. Below is a detailed analysis:

Substituent Effects on Electronic and Steric Properties

  • Aromatic Substituents: The 2,6-dichlorobenzyl group in the target compound introduces strong electron-withdrawing effects due to the chlorine atoms, which may reduce the basicity of the amine groups compared to analogs with electron-donating substituents (e.g., methoxy or methyl groups). Steric hindrance from the ortho-chlorine atoms in the target compound may limit rotational freedom and influence binding interactions in biological or catalytic systems, unlike para-substituted analogs like 3ab or 3ae (4-nitrophenyl derivative) .
  • N-Alkylation: The N1-methyl group in the target compound reduces the number of available NH sites for hydrogen bonding or metal coordination compared to non-alkylated diamines. For example, N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine (bisdesethyl metabolite of Ro 41-3118) retains two NH groups, which may enhance corrosion inhibition or metal-binding capacity .

Chain Length and Backbone Modifications

  • Ethane vs. Propane Backbones :
    • Compounds like Ro 47-0543 (propane-1,3-diamine backbone) exhibit increased flexibility compared to ethane-1,2-diamine derivatives. This flexibility could influence pharmacokinetic properties, such as membrane permeability, but may reduce structural rigidity required for specific interactions .

Data Tables for Comparative Analysis

Table 1: Substituent and Chain Length Comparison

Compound Name Aromatic Group N-Substituents Backbone Key Functional Features
Target Compound 2,6-Dichlorobenzyl N1-Methyl Ethane Electron-withdrawing, steric bulk
Ro 41-3118 7-Chloroquinolin-4-yl N2,N2-Diethyl Ethane Quinoline core, metabolically labile
3ab (N1-(4-Methoxyphenyl)-dimethylethane-1,2-diamine) 4-Methoxyphenyl N2,N2-Dimethyl Ethane Electron-donating, low steric hindrance
DETA None NH groups Ethane Multiple NH sites for adsorption

Research Findings and Inferences

  • Electronic Effects : The 2,6-dichlorobenzyl group likely decreases the basicity of the target compound’s amine groups compared to methoxy-substituted analogs (e.g., 3ab) but may enhance stability against oxidative degradation .
  • Biological Activity: While lacking a quinoline moiety (as in Ro 41-3118), the dichlorobenzyl group could confer activity against Gram-positive bacteria due to increased membrane disruption .
  • However, the aromatic group might facilitate physisorption on metal surfaces .

Biological Activity

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine (CAS No. 1096873-43-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14Cl2N2, indicating the presence of two chlorine atoms and two nitrogen atoms within its structure. The compound features a dichlorobenzyl group attached to an ethane-1,2-diamine backbone, which is crucial for its biological interactions.

PropertyValue
Molecular Weight233.14 g/mol
Boiling PointNot specified
PurityNot specified

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of halogen substituents like dichlorobenzyl may enhance the lipophilicity and biological activity of the compound.

Potential Mechanisms:

  • Enzyme Inhibition: Compounds with similar diamine structures have shown potential in inhibiting specific enzymes related to disease pathways.
  • Cellular Interaction: The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways.

Antimicrobial Activity

A study evaluating various diamine derivatives found that this compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis in human leukemia cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Key Findings:

  • Cell Line: HL-60 (human leukemia)
  • IC50 Value: 15 µM after 48 hours of treatment
  • Mechanism: Induction of apoptosis via caspase activation

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.

Compound NameSimilarityKey Features
N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine0.91Contains dual chlorobenzyl groups; potential dual activity.
N,N'-Dimethyl-p-phenylenediamine0.83Exhibits different substituents; used in dye synthesis.

Q & A

Basic: What is the optimal synthetic route for N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine, and what reaction conditions are critical?

The compound is typically synthesized via alkylation of ethylenediamine derivatives. A common approach involves reacting 2,6-dichlorobenzyl bromide with N1-methylethane-1,2-diamine under controlled basic conditions (e.g., sodium carbonate) to minimize side reactions. Key conditions include:

  • Temperature : Room temperature to 60°C to balance reactivity and selectivity.
  • Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis of the benzyl halide.
  • Stoichiometry : Excess diamine (1.2–1.5 equivalents) ensures complete alkylation.
    This method avoids alkylation of secondary functional groups, as seen in analogous syntheses of chloroquine-based diamines .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) identify substitution patterns and confirm methyl and benzyl groups. For example, aromatic protons from the 2,6-dichlorobenzyl moiety appear as a singlet (~7.3 ppm) due to symmetry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolves stereochemistry and packing modes, facilitated by SHELX programs for refinement .
  • Melting Point : Cross-referenced with literature (e.g., analogs like N1-methyl derivatives show mp 196–201°C) .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological approaches include:

  • Bioisosteric Replacement : Substitute the 2,6-dichlorobenzyl group with electron-withdrawing/donating groups (e.g., 2,4-dichloro analogs) to assess binding affinity changes.
  • Docking Studies : Use software like AutoDock to predict interactions with targets (e.g., collagenase), focusing on hydrogen bonds (e.g., Gln215) and π–π stacking (e.g., Tyr201) .
  • In Vitro Assays : Measure IC50 values under standardized conditions (pH, temperature) to compare with structurally related compounds .

Advanced: What computational strategies predict target interactions, and how reliable are they?

Molecular docking and MD simulations are key:

  • Docking : Software (e.g., AutoDock Vina) predicts binding poses and Gibbs free energy. For example, 2,6-dichlorobenzyl analogs show ΔG ≈ -6.5 kcal/mol with collagenase, correlating with experimental IC50 .
  • Validation : Cross-check docking results with experimental mutagenesis (e.g., Gln215A mutants disrupting hydrogen bonds) .
  • Limitations : Solvation effects and protein flexibility may require hybrid QM/MM methods for accuracy.

Advanced: How can discrepancies in reported biological activity data be resolved?

Contradictions may arise from:

  • Assay Conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO%). Standardize protocols per OECD guidelines.
  • Structural Analog Confusion : Ensure correct regiochemistry (2,6- vs. 2,4-dichloro isomers) via NMR/X-ray .
  • Data Normalization : Report activities relative to positive controls (e.g., known inhibitors) and use triplicate measurements.

Experimental Design: What are common challenges in synthesizing and handling this compound?

  • Side Reactions : 2,6-Dichlorobenzyl bromide’s high reactivity may lead to over-alkylation. Use stoichiometric controls and monitor via TLC .
  • Solubility : The lipophilic benzyl group reduces aqueous solubility. For biological assays, employ co-solvents (e.g., <1% DMSO) or prodrug strategies .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product from byproducts .

Mechanistic Insights: How does the 2,6-dichlorobenzyl group influence reactivity in downstream applications?

  • Electronic Effects : The electron-withdrawing Cl groups enhance the electrophilicity of adjacent carbons, favoring nucleophilic attack in coupling reactions.
  • Steric Effects : The symmetric 2,6-substitution minimizes steric hindrance, enabling efficient π–π interactions in enzyme binding .
  • Applications : This moiety is leveraged in metallo-organic frameworks (MOFs) for sensing, where its rigidity aids in ligand coordination .

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